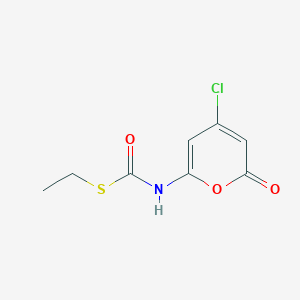
S-Ethyl (4-chloro-2-oxo-2H-pyran-6-yl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl (4-chloro-2-oxo-2H-pyran-6-yl)carbamothioate is a chemical compound that belongs to the class of carbamothioates This compound is characterized by the presence of a pyran ring, a chlorine atom, and a carbamothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (4-chloro-2-oxo-2H-pyran-6-yl)carbamothioate typically involves the reaction of 4-chloro-2-oxo-2H-pyran-6-yl chloride with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl (4-chloro-2-oxo-2H-pyran-6-yl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyran ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
S-Ethyl (4-chloro-2-oxo-2H-pyran-6-yl)carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Ethyl (4-chloro-2-oxo-2H-pyran-6-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins by forming covalent bonds with active site residues, leading to the disruption of normal cellular functions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- S-Ethyl (4-bromo-2-oxo-2H-pyran-6-yl)carbamothioate
- S-Ethyl (4-methyl-2-oxo-2H-pyran-6-yl)carbamothioate
- S-Ethyl (4-ethyl-2-oxo-2H-pyran-6-yl)carbamothioate
Uniqueness
S-Ethyl (4-chloro-2-oxo-2H-pyran-6-yl)carbamothioate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of diverse derivatives.
Properties
CAS No. |
62616-38-0 |
|---|---|
Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
S-ethyl N-(4-chloro-6-oxopyran-2-yl)carbamothioate |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-14-8(12)10-6-3-5(9)4-7(11)13-6/h3-4H,2H2,1H3,(H,10,12) |
InChI Key |
SUCSNDQJMFDWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)NC1=CC(=CC(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















